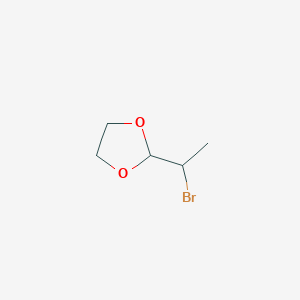

2-(1-Bromoethyl)-1,3-dioxolane

Descripción general

Descripción

2-(1-Bromoethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. The presence of a bromoethyl group at the 2-position makes this compound particularly interesting for various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromoethyl)-1,3-dioxolane typically involves the bromination of 2-ethyl-1,3-dioxolane. This can be achieved by reacting 2-ethyl-1,3-dioxolane with bromine or a brominating agent such as N-bromosuccinimide in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 1-position of the ethyl group.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to minimize side reactions. The use of safer and more sustainable brominating agents, as well as the recycling of solvents, can also be implemented to make the process more environmentally friendly.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Major Products:

Substitution: Formation of 2-(1-Hydroxyethyl)-1,3-dioxolane or 2-(1-Aminoethyl)-1,3-dioxolane.

Elimination: Formation of 2-vinyl-1,3-dioxolane.

Oxidation: Formation of 2-(1-Hydroxyethyl)-1,3-dioxolane or 2-(1-Oxoethyl)-1,3-dioxolane.

Aplicaciones Científicas De Investigación

Scientific Research Applications

2-(1-Bromoethyl)-1,3-dioxolane has several notable applications in scientific research:

Pharmaceutical Intermediate

- Drug Development: It is utilized as a building block for synthesizing potential drug candidates, particularly those targeting cancer and other diseases. For example, it plays a role in developing EGFR inhibitors and orally active agents with quinoline substructures .

- Biological Activity Studies: The compound has been investigated for its role in enzyme-catalyzed reactions involving halogenated substrates, providing insights into biochemical pathways.

Organic Synthesis

- Chemical Building Block: It serves as a precursor for various organic compounds, including polymers and agrochemicals. The compound can be transformed into derivatives through substitution, elimination, and oxidation reactions .

- Synthesis of Other Compounds: It has been used to synthesize complex molecules such as (5Z,9Z)-5,9-hexadecadienoic acid and triazoles via one-pot reactions with eynamides and sodium azide .

Polymer Production

- The compound is employed in the production of specialty polymers that require specific functional groups for enhanced properties. Its reactivity allows it to be integrated into polymer chains effectively .

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of new 1,3-dioxolanes using this compound as an intermediate. The synthesized compounds exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria, showcasing the compound's utility in developing antimicrobial agents .

Case Study 2: Asymmetric Total Synthesis

In another application, researchers utilized this compound in the asymmetric total synthesis of marine metabolites. This process involved using the compound in Diels-Alder reactions to produce enantiomerically enriched products that could have therapeutic applications .

Mecanismo De Acción

The mechanism of action of 2-(1-Bromoethyl)-1,3-dioxolane in chemical reactions typically involves the formation of a carbocation intermediate when the bromine atom is displaced. This intermediate can then undergo various transformations depending on the reaction conditions and the nature of the nucleophile or base present. The molecular targets and pathways involved are primarily determined by the specific chemical context in which the compound is used.

Comparación Con Compuestos Similares

2-(1-Chloroethyl)-1,3-dioxolane: Similar in structure but with a chlorine atom instead of bromine. It undergoes similar reactions but with different reactivity due to the nature of the halogen.

2-(1-Iodoethyl)-1,3-dioxolane: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to the bromo and chloro analogs.

2-(1-Fluoroethyl)-1,3-dioxolane: Less reactive in nucleophilic substitution due to the strong carbon-fluorine bond.

Uniqueness: 2-(1-Bromoethyl)-1,3-dioxolane is unique due to the balance of reactivity and stability provided by the bromine atom. It is more reactive than its chloro analog but more stable than its iodo analog, making it a versatile intermediate in various chemical syntheses.

Actividad Biológica

2-(1-Bromoethyl)-1,3-dioxolane is a compound of interest due to its potential biological activities. This article examines its synthesis, biological properties, and mechanisms of action, drawing on various studies and research findings.

- Molecular Formula : C5H9BrO2

- Molecular Weight : 189.03 g/mol

- Structure : The compound features a dioxolane ring with a bromoethyl substituent, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of bromoethanol with dioxolane under acidic conditions. This method allows for the efficient formation of the desired compound with good yields.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various dioxolane derivatives, including this compound. Research indicates that compounds featuring the dioxolane structure exhibit significant antibacterial and antifungal activities.

- Antibacterial Activity : The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. In vitro tests show minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL for certain derivatives .

- Antifungal Activity : Similar studies have reported that dioxolane derivatives are effective against Candida albicans, indicating a broad spectrum of antimicrobial activity .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 625 - 1250 |

| This compound | Candida albicans | Not specified |

The biological activity of this compound is believed to stem from its ability to interfere with cellular processes in target organisms. The dioxolane ring may facilitate interactions with specific enzymes or receptors involved in microbial metabolism or cell wall synthesis.

Study on Antimicrobial Efficacy

A study published in Molecules explored the synthesis and biological activity of new 1,3-dioxolanes, including derivatives like this compound. The results indicated potent antifungal activity against C. albicans, with several compounds exhibiting significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Selective Activity Against Chlamydia

Another study investigated the antichlamydial activity of compounds based on dioxolanes. While not directly involving this compound, it highlights the potential for similar structures to exhibit selective activity against pathogens like Chlamydia, suggesting a broader application for dioxolanes in antimicrobial therapy .

Propiedades

IUPAC Name |

2-(1-bromoethyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-4(6)5-7-2-3-8-5/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMASOHJVZRWBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1OCCO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5267-73-2 | |

| Record name | 2-(1-bromoethyl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.